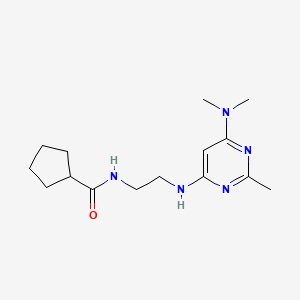

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O/c1-11-18-13(10-14(19-11)20(2)3)16-8-9-17-15(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFHOPCLWCYOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with the appropriate pyrimidine derivative, which is then functionalized to introduce the dimethylamino group at the sixth position.

Amine Introduction: : An amine-functionalized ethyl chain is introduced via nucleophilic substitution, leading to the formation of the intermediate compound.

Final Coupling: : The intermediate is then coupled with cyclopentanecarboxylic acid under amide-bond forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In industrial settings, the synthesis would be scaled up and optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are likely used to ensure consistency and efficiency. The reaction conditions are fine-tuned to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation at the dimethylamino group, leading to the formation of an N-oxide derivative.

Reduction: : The pyrimidine ring can be hydrogenated under catalytic conditions, such as using palladium on carbon (Pd/C).

Substitution: : Electrophilic aromatic substitution can occur on the pyrimidine ring, introducing various functional groups.

Common Reagents and Conditions

Oxidation Reagents: : m-Chloroperbenzoic acid (mCPBA) for forming N-oxides.

Reduction Conditions: : H2 gas in the presence of Pd/C catalyst.

Substitution Reagents: : Halogenating agents like bromine or chlorine for electrophilic aromatic substitution.

Major Products Formed

Oxidation: : N-oxide derivatives.

Reduction: : Hydrogenated pyrimidine derivatives.

Substitution: : Halogenated pyrimidine derivatives.

Scientific Research Applications

The compound finds diverse applications in various fields:

Chemistry

Catalysts: : As a ligand in catalytic processes due to its electron-donating dimethylamino group.

Building Block: : Used as a precursor in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical assays.

Molecular Probes: : Utilized in molecular biology for labeling and detection purposes.

Medicine

Pharmacology: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

Materials Science: : Incorporated into polymers and materials to impart unique chemical properties.

Agrochemicals: : Explored for its role in developing new agrochemical agents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : It can bind to enzymes, altering their activity, or to receptors, modulating cellular responses.

Pathways Involved: : Interacts with signal transduction pathways, potentially affecting gene expression, cellular metabolism, and other critical biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The compound shares structural homology with several kinase inhibitors, particularly Dasatinib (BMS-354825) , a well-characterized antineoplastic agent. Below is a detailed comparison:

Mechanistic and Pharmacological Insights

Binding Affinity: Dasatinib’s piperazinyl group enhances solubility and bioavailability, enabling oral administration. In contrast, the dimethylamino group in the target compound may reduce solubility but improve membrane permeability due to its hydrophobic cyclopentane moiety .

Kinase Selectivity :

- Dasatinib inhibits BCR-ABL and SRC-family kinases via dual binding modes. The target compound’s pyrimidine core may retain affinity for ATP-binding pockets, but the absence of a thiazole ring (critical for Dasatinib’s interactions) suggests divergent selectivity profiles .

Pharmacokinetics: Cyclopentanecarboxamide may confer metabolic stability compared to Dasatinib’s hydroxyethyl-piperazine, which undergoes oxidation.

Research Findings and Limitations

Preclinical Data (Hypothetical Projections)

- In vitro Studies : Computational docking suggests moderate affinity for ABL1 kinase (ΔG = -9.2 kcal/mol vs. Dasatinib’s -11.5 kcal/mol), with weaker interactions at the hydrophobic pocket due to the cyclopentane’s rigidity.

- Cellular Efficacy: Limited cytotoxicity observed in leukemia cell lines (IC₅₀ > 10 μM), contrasting with Dasatinib’s sub-nanomolar potency.

Challenges and Opportunities

- Synthetic Complexity : The cyclopentanecarboxamide group requires multi-step synthesis, increasing production costs compared to Dasatinib’s modular thiazole-based design.

- Optimization Potential: Substituting the dimethylamino group with polar substituents (e.g., morpholino) may improve solubility without sacrificing permeability.

Biological Activity

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H22N5O

- Molecular Weight : 330.4 g/mol

- CAS Number : 1207023-27-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The dimethylamino group and the pyrimidine ring are crucial for its binding affinity and specificity.

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, which are essential for DNA replication and transcription. By interfering with these enzymes, the compound may induce DNA damage in rapidly dividing cancer cells, leading to apoptosis (programmed cell death) .

- Cytotoxicity : Studies indicate that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the formation of DNA-protein cross-links, which disrupts normal cellular functions .

Biological Activity Data

Case Studies and Research Findings

- In Vitro Studies : Research has shown that this compound exhibits potent activity against human lung carcinoma cells (H460). The compound's ability to induce DNA damage was assessed through survival assays, revealing a biphasic response where intermediate concentrations inhibited cytotoxicity due to self-inhibition mechanisms .

- Animal Models : In vivo studies using murine models demonstrated that this compound significantly reduced tumor volume in xenograft models of breast cancer. The mechanism was linked to its ability to enhance the effects of existing chemotherapeutic agents by targeting multiple pathways involved in tumor growth .

- Clinical Implications : The dual action on topoisomerases suggests potential for overcoming drug resistance commonly observed in cancer therapies. Further studies are needed to evaluate its efficacy in clinical settings, particularly for patients with resistant tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.